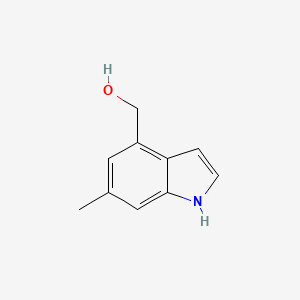
4-((1-(tert-Butoxycarbonyl)piperidin-4-yl)amino)-2-chloropyrimidine-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a 4-aryl piperidine derivative, specifically 4-((1-(tert-Butoxycarbonyl)piperidin-4-yl)amino)-2-chloropyrimidine-5-carboxylic acid . It serves as a semi-flexible linker in PROTAC (PROteolysis TAgeting Chimeras) development for targeted protein degradation. PROTACs are innovative molecules designed to selectively degrade specific proteins within cells. Incorporating rigidity into the linker region of bifunctional protein degraders can impact their 3D orientation and optimize drug-like properties .
Vorbereitungsmethoden
Synthetic Routes:: The synthetic route to prepare this compound involves several steps
Protection of Piperidine Amine Group: The piperidine amine group is protected using a tert-butoxycarbonyl (Boc) group.
Introduction of Chloropyrimidine Ring: The chloropyrimidine ring is introduced via appropriate synthetic methods.
Deprotection and Carboxylation: Removal of the Boc protecting group and subsequent carboxylation yield the final compound.
Industrial Production Methods:: While industrial-scale production details are proprietary, laboratories typically follow similar synthetic routes with optimized conditions.
Analyse Chemischer Reaktionen
Reactions::
Deprotection: Removal of the Boc group using acid or other suitable reagents.
Carboxylation: Introduction of the carboxylic acid group.
Chlorination: Formation of the chloropyrimidine ring.
Boc Deprotection: Acidic conditions (e.g., trifluoroacetic acid).
Carboxylation: Carbon dioxide (CO₂) under basic conditions.
Chlorination: Chlorinating agents (e.g., thionyl chloride).
Major Products:: The major product is 4-((1-(piperidin-4-yl)amino)-2-chloropyrimidine-5-carboxylic acid .
Wissenschaftliche Forschungsanwendungen
This compound finds applications in various fields:
Chemistry: As a building block for PROTACs.
Biology: For targeted protein degradation studies.
Medicine: Investigated for potential therapeutic applications.
Industry: Used in drug discovery and chemical biology research.
Wirkmechanismus
The compound’s mechanism involves binding to specific protein targets, leading to their ubiquitination and subsequent proteasomal degradation. Specific pathways and molecular targets vary depending on the PROTAC design.
Vergleich Mit ähnlichen Verbindungen
While this compound is unique due to its specific structure, related compounds include:
1-(1-(tert-Butoxycarbonyl)piperidin-4-yl)piperidine-4-carboxylic acid: (similar Boc-protected piperidine derivative).
2-AMINO-2-(1-(TERT-BUTOXYCARBONYL)PIPERIDIN-4-YL)ACETIC ACID: (another Boc-protected piperidine derivative).
4-N-Boc-piperidine: (a related compound with a cyano group).
Eigenschaften
Molekularformel |
C15H21ClN4O4 |
|---|---|
Molekulargewicht |
356.80 g/mol |
IUPAC-Name |
2-chloro-4-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]amino]pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C15H21ClN4O4/c1-15(2,3)24-14(23)20-6-4-9(5-7-20)18-11-10(12(21)22)8-17-13(16)19-11/h8-9H,4-7H2,1-3H3,(H,21,22)(H,17,18,19) |
InChI-Schlüssel |
LIMBQENMSPNJJN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC2=NC(=NC=C2C(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-Bromo-2-fluoro-N-[(oxan-4-yl)methyl]aniline](/img/structure/B12083271.png)

![2-[3-Amino-5-(trifluoromethyl)phenoxy]ethan-1-ol](/img/structure/B12083286.png)







